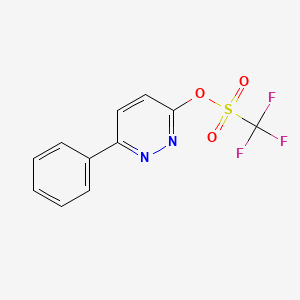
Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester is a chemical compound with the molecular formula C11H7F3N2O3S It is known for its unique structure, which combines a trifluoromethanesulfonic acid moiety with a 6-phenyl-3-pyridazinyl ester group
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester typically involves the esterification of trifluoromethanesulfonic acid with 6-phenyl-3-pyridazinol. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid itself, to facilitate the esterification process . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester involves its interaction with molecular targets through its ester and sulfonic acid groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function . The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 6-phenyl-3-pyridazinyl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid esters: These compounds share the trifluoromethanesulfonic acid moiety but differ in the ester group, leading to variations in reactivity and applications.
Pyridazinyl esters: These compounds have the pyridazinyl ester group but differ in the sulfonic acid moiety, affecting their chemical properties and uses.
Properties
CAS No. |
157200-05-0 |
|---|---|
Molecular Formula |
C11H7F3N2O3S |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(6-phenylpyridazin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)20(17,18)19-10-7-6-9(15-16-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FSDNZZBXVKVNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)

![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)

![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)


